molecular formula C27H32N6O3S B2695860 N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-79-4

N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2695860
CAS RN: 1111221-79-4
M. Wt: 520.65
InChI Key:
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Description

1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .

Scientific Research Applications

Synthesis and Predictive Modeling of Biological Activity

The synthesis of this compound and its derivatives has been achieved starting from corresponding methyl 3-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylates. This process involves treatment with hydrazine hydrate and heating with acetylacetone to form compounds with potential antineurotic activity, which are prospective for the treatment of male reproductive and erectile dysfunction. These compounds have been predicted to be slightly toxic or practically nontoxic, making them promising candidates for further investigation as therapeutic agents (S. Danylchenko, O. G. Drushlyak, S. Kovalenko, 2016).

Regioselectivity and Characterization

Research on the regioselectivity of electrophilic attack on similar compounds has provided insights into their chemical behavior, which is crucial for understanding their reactivity and for designing new derivatives with improved properties. Theoretical DFT computational studies have supported these findings, which are important for the rational design of compounds with desired biological activities. These studies have characterized the compounds using various spectroscopic techniques (Walid Fathalla, M. Čajan, P. Pazdera, 2000).

Antimicrobial Activity

Derivatives of triazoloquinazolines have been synthesized and evaluated for their antimicrobial activities against primary pathogens including Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some derivatives have shown moderate to good antimicrobial activities, indicating their potential as antimicrobial agents. This research contributes to the ongoing search for new antimicrobial compounds to combat resistant microbial strains (N. Pokhodylo, N. Manko, N. Finiuk, et al., 2021).

properties

IUPAC Name

1-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-N,4-bis(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3S/c1-16(2)13-28-24(35)19-10-11-20-22(12-19)33-26(32(25(20)36)14-17(3)4)30-31-27(33)37-15-23(34)29-21-9-7-6-8-18(21)5/h6-12,16-17H,13-15H2,1-5H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSGXGIUPIAGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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